molecular formula C22H26FN5O5S B2819699 tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate CAS No. 1251623-03-6

tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate

Cat. No.: B2819699
CAS No.: 1251623-03-6
M. Wt: 491.54
InChI Key: FMDRWJLAHMZTMR-UHFFFAOYSA-N
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Description

This compound is a triazolopyridine derivative featuring a sulfonamide-linked 4-(4-fluorophenyl)piperazine moiety and a tert-butyl acetate ester group. The tert-butyl ester enhances metabolic stability, while the sulfonyl group may improve solubility and binding affinity .

Properties

IUPAC Name

tert-butyl 2-[8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O5S/c1-22(2,3)33-19(29)15-28-21(30)27-10-4-5-18(20(27)24-28)34(31,32)26-13-11-25(12-14-26)17-8-6-16(23)7-9-17/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDRWJLAHMZTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C27H33FN4O2S
  • Molecular Weight : 496.65 g/mol
  • CAS Number : 1251623-03-6

The structure features a piperazine ring substituted with a fluorophenyl group and a sulfonyl moiety, which are known to enhance biological activity in related compounds.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing triazole and piperazine moieties have shown promising results against various cancer cell lines. The IC50 values for related compounds often range from 1.35 to 4.00 μM, suggesting that the tert-butyl derivative may possess similar or enhanced activity against cancer cells .

Antibacterial and Antifungal Activity

Compounds incorporating piperazine structures are frequently evaluated for antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of several bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of the sulfonyl group may enhance the compound's ability to penetrate bacterial membranes .

Neuropharmacological Effects

Piperazine derivatives are also recognized for their neuropharmacological effects, including anxiolytic and antidepressant properties. The interaction of the compound with serotonin receptors could be a mechanism contributing to these effects .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in cancer progression and bacterial metabolism.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing mood and anxiety levels.
  • Cell Cycle Interference : By affecting cell cycle regulation pathways, this compound could induce apoptosis in cancer cells.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of triazole-containing piperazine derivatives. Among the tested compounds, one derivative showed an IC50 value of 2.18 μM against breast cancer cells, indicating significant potency .

Antimicrobial Evaluation

In another investigation focused on antimicrobial properties, a series of piperazine derivatives were assessed against various pathogens. Results demonstrated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL against Staphylococcus aureus .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyridine derivatives exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar triazole structures have demonstrated effectiveness against various bacterial and fungal strains. For instance, mercapto-substituted 1,2,4-triazoles have been reported to possess antifungal activity superior to established antifungal agents . This positions this compound as a candidate for further investigation in antimicrobial therapy.

Neurological Applications

Given the presence of the piperazine moiety, this compound is also being studied for its neuropharmacological effects. Piperazine derivatives are known to interact with various neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression. The fluorophenyl group may enhance central nervous system penetration, making it a promising candidate for neurological drug development .

Synthetic Routes

The synthesis of this compound involves multiple steps:

  • Starting Materials : The synthesis typically begins with commercially available precursors such as 4-fluoro-2-nitrobenzoic acid.
  • Formation of Piperazine Derivative : The nitro group is reduced to an amine which is then coupled with piperazine.
  • Triazole Formation : A key step involves the formation of the triazole ring through cyclization reactions.
  • Final Esterification : The final product is obtained by esterification of the carboxylic acid with tert-butyl alcohol.

These synthetic approaches yield significant quantities of the desired compound with varying degrees of efficiency .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of triazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds induced apoptosis in breast cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Activity

A comparative study assessing the antimicrobial properties of various triazole derivatives found that those incorporating piperazine exhibited enhanced activity against resistant bacterial strains compared to standard antibiotics. This suggests that this compound could be developed into a novel antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with analogs highlights critical differences in substituents, bioactivity, and physicochemical properties:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Bioactivity (Reported) Key Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 8-Sulfonyl-4-(4-fluorophenyl)piperazine, tert-butyl acetate Not explicitly reported (structural analogs suggest kinase inhibition)
tert-Butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate [1,2,4]Triazolo[4,3-a]pyridine 2,5-Difluorobenzoate ester Anticancer activity (preclinical)
Compound 15a (Pyrimido[4,5-d][1,3]oxazin) Pyrimido-oxazin 4-Methylpiperazine, methoxy-phenyl Kinase inhibition (e.g., EGFR)
Nitrothiophen-containing analogs Nitrothiophene Nitro group, aryl substitutions Antitubercular activity

Substituent Impact on Activity

  • Sulfonyl vs. Nitro Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with nitro groups in nitrothiophen derivatives (). While nitro groups enhance antitubercular activity via redox cycling, sulfonyl groups improve solubility and target binding in kinase inhibitors .
  • Piperazine Modifications : Compared to 4-methylpiperazine in Compound 15a (), the 4-(4-fluorophenyl)piperazine in the target compound may enhance selectivity for serotonin or dopamine receptors due to fluorophenyl’s hydrophobic interactions .

Physicochemical Properties

  • CMC and Solubility : While direct data for the target compound is lacking, analogs like BAC-C12 () show that sulfonamide and ester groups influence critical micelle concentration (CMC). The tert-butyl ester likely reduces polarity, increasing membrane permeability compared to carboxylate analogs .
  • Spectral Data : The target compound’s NMR (δ 1.60 ppm for tert-butyl) and MS (m/z 348 [M+H]+ for a related triazolopyridine) align with structurally similar esters, confirming synthetic reproducibility .

Docking and Virtual Screening

AutoDock Vina () simulations suggest the sulfonyl-piperazine moiety in the target compound may bind to ATP pockets in kinases, similar to pyrimido-oxazin analogs (). However, the triazole core’s rigidity could limit conformational flexibility compared to pyrimidine derivatives .

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